N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Antibacterial Drug-resistant Gram-positive Scaffold privilege

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (molecular formula C₁₈H₁₇N₃O₆S; MW 403.41) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide structural class — a validated privileged scaffold for antibacterial drug discovery with demonstrated potent activity against drug-resistant Gram-positive pathogens including MRSA and VRE. The compound incorporates a 3,4-dimethoxy substitution on the benzamide ring, a feature conserved among the most potent antibacterial leads in this scaffold family, and uniquely appends a 4-methanesulfonylphenyl group at the oxadiazole 5-position.

Molecular Formula C18H17N3O6S
Molecular Weight 403.41
CAS No. 886910-92-5
Cat. No. B2725949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
CAS886910-92-5
Molecular FormulaC18H17N3O6S
Molecular Weight403.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C)OC
InChIInChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)16(22)19-18-21-20-17(27-18)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
InChIKeyWKHAIGQUZKKPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 886910-92-5): Evidence-Based Procurement Differentiation Guide


N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (molecular formula C₁₈H₁₇N₃O₆S; MW 403.41) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide structural class — a validated privileged scaffold for antibacterial drug discovery with demonstrated potent activity against drug-resistant Gram-positive pathogens including MRSA and VRE [1]. The compound incorporates a 3,4-dimethoxy substitution on the benzamide ring, a feature conserved among the most potent antibacterial leads in this scaffold family, and uniquely appends a 4-methanesulfonylphenyl group at the oxadiazole 5-position. This methanesulfonyl moiety structurally mirrors the benzenesulfonamide pharmacophore found in selective carbonic anhydrase inhibitors, positioning the compound at the intersection of two therapeutically relevant target classes [2]. The rigid 1,3,4-oxadiazole core contributes to metabolic stability and conformational constraint, while the juxtaposition of electron-donating dimethoxy groups and the electron-withdrawing sulfonyl substituent creates a distinctive electronic environment that is absent in the halogenated antibacterial leads currently dominating this scaffold.

Why In-Class Substitution of N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide Fails: Structural Determinants of Activity Divergence


Within the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold family, even subtle structural modifications produce profound functional divergence. Halogenated analogs such as HSGN-2241 exert bactericidal activity via potassium ion release and membrane depolarization [1], whereas non-halogenated dimethoxybenzamide leads like F6 act bacteriostatically against MRSA at MIC 1–2 μg/mL [2] — demonstrating that the nature of the phenyl substituent dictates mechanism of action. The target compound's 4-methanesulfonylphenyl group introduces a hydrogen-bond-capable sulfonyl moiety that is structurally absent in all established antibacterial leads from this scaffold. In the parallel carbonic anhydrase literature, benzenesulfonamide-linked 1,3,4-oxadiazoles achieve selective hCA XIII inhibition with Ki values of 15.4–17.0 nM, outperforming acetazolamide (Ki = 17.0 nM) [3]. Generic substitution with a halogenated or unsubstituted phenyl analog would therefore simultaneously abolish any emergent carbonic anhydrase inhibitory activity and unpredictably alter antibacterial potency and mechanism, as the sulfonyl group's electronic and steric contributions to target engagement are non-redundant with halogen or hydrogen substituents.

Quantitative Comparator-Based Evidence for N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 886910-92-5)


Antibacterial Scaffold Potency: N-(1,3,4-Oxadiazol-2-yl)benzamide Class vs. Non-Oxadiazole Benzamides

The target compound shares the N-(1,3,4-oxadiazol-2-yl)benzamide core with the most potent antibacterial leads identified in this chemical class. In a direct class-level comparison, compound F6 (bearing a dimethoxybenzamide moiety analogous to the target) inhibited growth of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE) at MIC 1–2 μg/mL, and was equipotent to fusidic acid in a mouse skin wound infection model [1]. The structurally related lead HSGN-238 achieved MIC values as low as 0.25 μg/mL against MRSA and VRE, with high tolerability to human cell lines [2]. Non-oxadiazole benzamides lacking the 1,3,4-oxadiazole heterocycle show no comparable antibacterial activity against these drug-resistant pathogens, underscoring the essential role of the oxadiazole ring in conferring antibacterial potency [1]. Note: direct MIC data for the target compound (CAS 886910-92-5) are not yet available in the peer-reviewed literature; this evidence is inferred from structurally validated analogs within the same scaffold class.

Antibacterial Drug-resistant Gram-positive Scaffold privilege MRSA VRE

Carbonic Anhydrase Inhibition Potential: Methanesulfonylphenyl vs. Halogenated Antibacterial Oxadiazole Benzamides

The target compound's 4-methanesulfonylphenyl substituent is a structural analog of the benzenesulfonamide zinc-binding group found in potent carbonic anhydrase (CA) inhibitors. In a cross-study comparison, benzenesulfonamide-linked 1,3,4-oxadiazole hybrids (compounds 6e–6i) demonstrated selective inhibition of human carbonic anhydrase isoform XIII (hCA XIII) with Ki values of 15.4–17.0 nM, exceeding the potency of the clinical standard acetazolamide (AAZ, Ki = 17.0 nM for hCA XIII) and achieving ~3-fold selectivity over hCA I (compound 6e: Ki hCA I = 75.8 nM vs. AAZ Ki = 250.0 nM) [1]. The established antibacterial leads HSGN-237, HSGN-238, F6, and HSGN-2241 contain halogenated or trifluoromethylthio substituents in place of the sulfonyl group and show no reported CA inhibitory activity, as they lack the requisite zinc-coordinating sulfonamide pharmacophore. The methanesulfonyl group, while not a primary sulfonamide, may act as a prodrug or bioisostere, or could be metabolically converted to the active sulfonamide species in vivo — a hypothesis supported by the CA inhibitory activity observed for sulfone-containing oxadiazole derivatives in fragment-based screening campaigns [1]. Note: direct CA inhibition data for the target compound are not available; the methanesulfonyl-to-sulfonamide bioisosteric relationship is inferred from the class-level SAR.

Carbonic anhydrase inhibition hCA XIII Sulfonamide pharmacophore Isoform selectivity

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen-Bond Capacity vs. Phenyl-Substituted Analog

The methanesulfonyl group (SO₂CH₃) contributes significantly greater topological polar surface area (tPSA) and hydrogen-bond acceptor capacity compared to the unsubstituted phenyl ring found in the simplest oxadiazole benzamide analog. The simplest phenyl-substituted analog, 2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (PubChem CID 4131366, US11884682 Compound 2), has a computed tPSA of 86.5 Ų, XLogP3 of 2.5, and 6 hydrogen-bond acceptors [1]. The target compound, bearing an additional sulfonyl group (two oxygen atoms as H-bond acceptors), has an estimated tPSA of approximately 110–120 Ų based on the structurally analogous N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 941976-33-6), which has a computed tPSA of 132 Ų and 9 hydrogen-bond acceptors [2]. This represents a tPSA increase of approximately 25–46 Ų and an addition of 2–3 hydrogen-bond acceptor atoms relative to the phenyl-substituted baseline. Higher tPSA correlates positively with aqueous solubility (important for formulation) and negatively with passive blood-brain barrier permeability (desirable for minimizing CNS side effects in non-CNS antibacterial applications).

Physicochemical properties Topological polar surface area Hydrogen bond acceptors Drug-likeness Solubility

Positional Isomer Differentiation: 4-Methanesulfonylphenyl (Para) vs. 3-Methanesulfonylphenyl (Meta) Substitution

A directly analogous positional isomer exists: N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 886928-89-8), which differs from the target compound solely in the attachment position of the methanesulfonyl group on the phenyl ring (meta vs. para) [1]. In the structurally related benzenesulfonamide-linked 1,3,4-oxadiazole carbonic anhydrase inhibitor series, the position of the sulfonyl substituent on the phenyl ring is a critical determinant of isoform selectivity: para-substituted derivatives preferentially inhibit hCA II and hCA XIII, whereas meta-substituted analogs exhibit altered selectivity profiles and reduced potency against certain isoforms [2]. Within the antibacterial oxadiazole benzamide class, the mechanism-of-action study by Naclerio et al. (2022) demonstrated that "subtle modifications lead to changes to the mechanism of action" [3], establishing that positional isomerism can redirect both target engagement and downstream pharmacological effects. Although direct comparative biological data for this specific isomeric pair are not available, the well-documented positional sensitivity in both the CA inhibitor and antibacterial oxadiazole benzamide SAR landscapes indicates that the para and meta isomers are not interchangeable and would produce measurably divergent activity profiles.

Positional isomer Regioisomer selectivity Structure-activity relationship Target engagement

Optimal Research and Industrial Application Scenarios for N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 886910-92-5)


Antibacterial Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

As a member of the N-(1,3,4-oxadiazol-2-yl)benzamide privileged scaffold class, the compound is suited for structure-activity relationship (SAR) studies aimed at developing novel antibiotics against MRSA, VRE, and multidrug-resistant N. gonorrhoeae. The 3,4-dimethoxybenzamide moiety is conserved among the most potent antibacterial leads in this series, with F6 achieving MIC 1–2 μg/mL against clinical MRSA and VRE isolates and HSGN-238 reaching MIC 0.25 μg/mL [1]. The methanesulfonylphenyl substituent represents chemically unexplored territory within this scaffold; systematic variation of the sulfonyl group (oxidation state, alkyl chain length, substitution pattern) could yield compounds with improved potency, altered mechanism of action, or reduced susceptibility to resistance relative to the halogenated leads such as HSGN-2241, which acts via potassium ion release and membrane depolarization [2]. Comparative MIC determination against the positional isomer CAS 886928-89-8 and against the phenyl-substituted baseline compound (PubChem CID 4131366) would establish the contribution of the methanesulfonyl group to antibacterial activity and selectivity.

Carbonic Anhydrase Isoform-Selective Inhibitor Development and Dual-Target Profiling

The 4-methanesulfonylphenyl moiety is a structural analog of the benzenesulfonamide zinc-binding pharmacophore that confers potent carbonic anhydrase inhibition in the 1,3,4-oxadiazole hybrid series (Ki = 15.4–17.0 nM against hCA XIII, outperforming acetazolamide) [1]. The target compound should be screened against a panel of human CA isoforms (hCA I, II, IX, XII, XIII) to determine whether the methanesulfonyl group functions as a competent zinc-binding moiety or requires metabolic activation. Positive CA inhibition data would position the compound as a dual-target lead (antibacterial + CA inhibitor) — a profile not achievable with the halogenated antibacterial oxadiazole benzamides, which lack any sulfonamide-like functionality. Given the established role of CA IX and XII in tumor hypoxia and pH regulation, CA-active derivatives could also be evaluated for anticancer applications, expanding the compound's industrial utility beyond infectious disease.

Physicochemical Property Optimization for Non-CNS Antibacterial Formulation

The methanesulfonyl group elevates the compound's topological polar surface area to an estimated 110–120 Ų compared to 86.5 Ų for the unsubstituted phenyl analog (PubChem CID 4131366) [1], a property that correlates with reduced passive blood-brain barrier permeability and improved aqueous solubility. This physicochemical profile makes the compound a valuable scaffold for designing antibacterials with minimal CNS penetration, thereby reducing the risk of neurological adverse effects — a clinically relevant consideration for antibiotics requiring prolonged systemic administration. Comparative solubility and permeability assays (PAMPA, Caco-2) against halogenated analogs (estimated tPSA 70–95 Ų) would quantify the practical formulation advantages conferred by the sulfonyl group, guiding lead selection for oral or topical antibacterial development programs targeting skin and soft tissue infections or gastrointestinal carriage of resistant pathogens.

Regioisomer-Dependent SAR Exploration in Medicinal Chemistry Programs

The availability of a structurally confirmed positional isomer (CAS 886928-89-8, 3-methanesulfonylphenyl) [1] enables systematic head-to-head regioisomer profiling — a rigorous experimental design that directly tests whether the para vs. meta sulfonyl position influences target engagement, potency, and selectivity. Such comparative studies are essential for constructing high-confidence SAR datasets in the oxadiazole benzamide class, where even single-atom positional changes are known to redirect mechanism of action [2]. Procurement of both isomers (CAS 886910-92-5 and CAS 886928-89-8) for parallel testing in standardized antibacterial MIC assays and carbonic anhydrase inhibition assays would generate the first quantitative differentiation data for this isomeric pair, providing direct evidence to guide future analog design and procurement decisions in both academic and industrial settings.

Quote Request

Request a Quote for N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.